Scytalone
CAS No.:
Cat. No.: VC1768668
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O4 |
|---|---|
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | 3,6,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C10H10O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1,3,7,11-13H,2,4H2 |
| Standard InChI Key | RTWVXIIKUFSDJB-UHFFFAOYSA-N |
| SMILES | C1C(CC(=O)C2=C1C=C(C=C2O)O)O |
| Canonical SMILES | C1C(CC(=O)C2=C1C=C(C=C2O)O)O |
Introduction
Chemical Structure and Properties
Scytalone (CAS Number: 49598-85-8) is a cyclic organic compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol . Structurally, it consists of a benzene ring fused to a cyclohexenone ring, characterized as (3R)-3,6,8-trihydroxy-3,4-dihydronaphthalen-1(2H)-one . The compound features three hydroxyl groups that contribute significantly to its reactivity and biological function.
The physicochemical properties of scytalone are essential for understanding its behavior in biological systems and its potential applications in research and agricultural settings. These properties are summarized in the following table:
Biological Role in Melanin Biosynthesis
Scytalone serves as a key intermediate in the fungal melanin biosynthetic pathway, a process that is essential for the development of melanized structures such as conidia and sclerotia in pathogenic fungi . These melanized structures are critical for fungal survival, pathogenicity, and propagation.
Significance in Fungal Pathogens
In phytopathogenic fungi such as Magnaporthe grisea (rice blast fungus) and Botrytis cinerea (gray mold pathogen), scytalone is an essential intermediate in the production of melanin . Melanin contributes significantly to the structural integrity of cell walls and provides protection against environmental stresses, including UV radiation, desiccation, and host defense mechanisms.
In B. cinerea, the accumulation and metabolism of scytalone directly impact sclerotial germination and sporulation, which are crucial for the fungal life cycle and pathogenicity . Research has shown that excessive accumulation of scytalone can actually be self-inhibitory to the fungus, demonstrating the delicate balance required in melanin biosynthesis .
Metabolic Pathway Position
Within the melanin biosynthetic pathway, scytalone is produced from 1,3,6,8-tetrahydroxynaphthalene and subsequently converted to 1,3,8-trihydroxynaphthalene through a dehydration reaction catalyzed by scytalone dehydratase . This step represents a critical point in the pathway, as proper regulation and compartmentalization of this process are essential for efficient melanin production and to prevent the accumulation of potentially toxic intermediates like scytalone .
Enzymatic Mechanisms of Scytalone Dehydratase
Scytalone dehydratase (SD, EC 4.2.1.94) is a remarkable enzyme that catalyzes the dehydration of scytalone to 1,3,8-trihydroxynaphthalene in the melanin biosynthetic pathway without requiring metal ions or any cofactors .
Structural Insights
Scytalone dehydratase exists as a trimeric enzyme composed of three identical subunits, each containing 129 amino acid residues . X-ray crystallographic studies have revealed important structural features of the enzyme, including the presence of two tightly bound water molecules in the active site, even at 2.9-Å resolution .
Catalytic Mechanism
The catalytic mechanism of scytalone dehydratase has been extensively studied using molecular orbital theory . A critical water molecule plays a crucial role in the enzymatic reaction by stabilizing the transition state or enolate intermediate. This water molecule, together with internal hydrogen bonding, provides approximately 10 kcal/mol of differential hydrogen bonding stabilization to the intermediate .
The proposed mechanism involves:
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Activation of the carbonyl group by a water molecule acting as a general acid
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Abstraction of the α-C-H hydrogen by His-85 in the active site
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Formation of an enolate intermediate
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Elimination of the hydroxyl group to form a double bond
Two active site tyrosine residues (Tyr-50 and Tyr-30) serve dual functions in this process:
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They hold the critical water molecule in the correct position to stabilize the developing negative charge on the carbonyl oxygen during deprotonation
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They polarize the water molecule, enhancing its effectiveness as a general acid
Stereochemical Considerations
Compartmentalization in Melanin Biosynthesis
Recent research has revealed fascinating insights into the compartmentalization of melanin biosynthetic enzymes, highlighting the importance of spatial regulation in managing potentially toxic intermediates like scytalone.
Subcellular Localization
Studies on Botrytis cinerea have demonstrated that melanin biosynthetic enzymes are differentially localized within fungal cells . The process appears to be partitioned into two stages:
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Intracellular Stage: Early enzymes in the pathway, including BcPKS12/13 and BcYGH1, are localized in peroxisomes. These enzymes are involved in the steps leading up to scytalone production .
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Extracellular Stage: The enzymes BcBRN1/2, responsible for synthesizing scytalone, are localized in endosomes and trafficked to the cell surface. This is accompanied by the accumulation of BcSCD1 (scytalone dehydratase) proteins in the cell wall. This stage comprises all steps from scytalone to final melanin formation occurring in the cell wall .
Functional Significance
This strategic compartmentalization serves crucial purposes:
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It ensures enzymatic efficiency
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It protects the fungus from the adverse effects of toxic intermediate metabolites like scytalone
In the case of B. cinerea, gene knockout studies demonstrated that the Δbcscd1 mutant (lacking scytalone dehydratase) accumulated excessive scytalone in the culture filtrate rather than in mycelium. This accumulation proved self-inhibitory to the fungus, repressing sclerotial germination and sporulation .
Research Applications and Significance
Scytalone and its associated enzyme, scytalone dehydratase, have garnered significant attention in research and agricultural applications due to their critical roles in fungal pathogenicity.
Fungicide Development
Scytalone dehydratase has emerged as an important molecular target for fungicide design efforts, particularly those aimed at protecting rice plants from fungal diseases like rice blast caused by Magnaporthe grisea . By inhibiting scytalone dehydratase, these fungicides disrupt melanin biosynthesis, weakening fungal cell walls and reducing pathogenicity.
Natural Sources and Bioactive Properties
Beyond its role in melanin biosynthesis, scytalone has been identified in various fungi with medicinal properties. For instance, it was isolated from the ethyl acetate extracts of fermented broths from the termite nest-derived medicinal fungus Xylaria nigripes, which has traditionally been used in Chinese medicine for treating insomnia and depression .
Scytalone has also been reported in other fungi, including Cytospora populina and Ceratocystis fimbriata , expanding our understanding of its distribution and potential applications.
Biochemical Significance
The study of scytalone and scytalone dehydratase has contributed significantly to our understanding of enzyme catalysis, particularly regarding difficult proton abstractions from carbon acids. The mechanism by which scytalone dehydratase accomplishes this catalytic task without metal ions or cofactors provides valuable insights into fundamental biochemical processes .
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